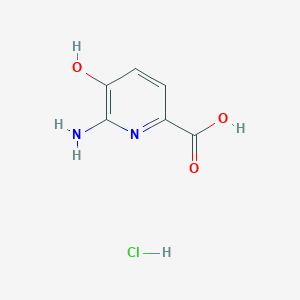

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride

Descripción

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride is a pyridine-derived compound featuring amino (-NH₂), hydroxyl (-OH), and carboxylic acid (-COOH) functional groups, with the hydrochloride salt enhancing its solubility and stability. Pyridine derivatives are known for their roles in medicinal chemistry, catalysis, and materials science, often leveraging hydrogen bonding and tautomerism for reactivity .

Propiedades

IUPAC Name |

6-amino-5-hydroxypyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3.ClH/c7-5-4(9)2-1-3(8-5)6(10)11;/h1-2,9H,(H2,7,8)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFOOSBATZHKDME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803601-59-3 | |

| Record name | 2-Pyridinecarboxylic acid, 6-amino-5-hydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803601-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-amino-5-hydroxypyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation Methods of 6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step procedures starting from substituted pyridine precursors. The key synthetic steps are:

Oxidation of substituted pyridines : For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) in aqueous medium under reflux conditions (90–95°C). This step converts methyl groups into carboxylic acid functionalities.

Amination : Introduction of the amino group at the 6th position is achieved through selective substitution or reduction reactions.

Hydrochlorination : The free acid is reacted with hydrochloric acid under controlled conditions to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Solvent Use : Common solvents facilitating these reactions include methanol and dimethyl sulfoxide (DMSO), which help dissolve intermediates and control reaction rates.

Purification : The product is often purified by precipitation via copper salt formation or recrystallization to achieve high purity (typical yields around 47%).

Table 1: Summary of Key Synthetic Steps

| Step | Reagents/Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| Oxidation | KMnO₄, aqueous, reflux 90–95°C | Convert methyl to carboxyl | ~50 |

| Amination | Selective substitution/reduction | Introduce amino group | Variable |

| Hydrochlorination | HCl, controlled pH (~4), solvent | Form hydrochloride salt | High |

| Purification | Copper salt precipitation, recrystallization | Purify final product | ~47 |

Industrial Production Methods

Industrial scale synthesis follows the same fundamental steps but optimizes parameters for scale-up:

Parameter Optimization : Reaction temperature, KMnO₄ stoichiometry (0.1–0.5 mol), and reaction time (3–6 hours) are systematically optimized using factorial design experiments.

Catalysis : Transition metal catalysts such as Cu²⁺ ions may be employed to accelerate oxidation and improve selectivity.

Continuous Flow Systems : Adoption of microreactor technology enhances mixing, heat transfer, and reproducibility, leading to improved yields and process control.

Quality Control : Use of high-quality starting materials and precise control of pH and temperature are critical to maximize yield and purity.

Analytical Validation of the Compound

Purity and Structural Confirmation

Elemental Analysis : Comparison of calculated versus experimentally found elemental percentages (e.g., Carbon calculated 54.92% vs. found 54.62%) confirms composition.

High-Performance Liquid Chromatography (HPLC) : Used as a calibration standard in reversed-phase systems to verify purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR shows characteristic signals for pyridine ring protons (δ 7.4–8.3 ppm) and carboxylic acid protons (δ 9.2–9.8 ppm).

Fourier Transform Infrared Spectroscopy (FT-IR) : Confirms functional groups with characteristic peaks for hydroxyl (~3200 cm⁻¹), amino (~3400 cm⁻¹), and carbonyl (~1700 cm⁻¹).

Mass Spectrometry (MS) : Molecular ion peaks match theoretical molecular weight (m/z 188.61 for C₆H₅ClN₂O₃).

Table 2: Key Analytical Data for this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₇ClN₂O₃ | PubChem, CAS |

| Molecular Weight | 190.58 g/mol | PubChem |

| NMR Chemical Shifts | δ 7.4–8.3 ppm (pyridine H), 9.2–9.8 ppm (COOH) | BenchChem |

| FT-IR Peaks | ~3200 cm⁻¹ (-OH), ~3400 cm⁻¹ (-NH₂), ~1700 cm⁻¹ (C=O) | BenchChem |

| Mass Spec (m/z) | 188.61 (Molecular ion) | BenchChem |

Optimization and Advanced Considerations

Reaction Optimization

Parameter Screening : Systematic variation of temperature, oxidant stoichiometry, and reaction time can increase yield and reduce by-products.

Catalyst Exploration : Transition metal catalysts (e.g., Cu²⁺) can improve oxidation efficiency.

Continuous Flow Chemistry : Microreactor systems offer enhanced heat and mass transfer, improving reproducibility and scalability.

Resolving Spectral Data Discrepancies

Computational Chemistry : Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level simulate NMR spectra and account for solvent effects (DMSO, water) to reconcile experimental and theoretical data.

Cross-Validation : Comparing spectral data with analog compounds (e.g., 5-methoxypyridine-2-carboxylic acid) helps identify substituent effects.

Mechanistic Insights and Biological Activity

Enzyme Inhibition Assays : The compound’s amino and hydroxyl groups facilitate hydrogen bonding, potentially inhibiting enzymes such as NMDA receptors or dehydrogenases.

Docking Simulations : Computational modeling supports understanding of molecular interactions and guides structure-activity relationship studies.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Material | Substituted pyridines (e.g., 5-methoxy-2-methylpyridine) |

| Key Reagents | Potassium permanganate (oxidation), HCl (hydrochlorination) |

| Solvents | Methanol, DMSO |

| Reaction Conditions | Oxidation at 90–95°C reflux, pH adjustment to ~4 for precipitation |

| Purification | Copper salt precipitation, recrystallization |

| Industrial Scale | Parameter optimization, catalyst use (Cu²⁺), continuous flow reactors |

| Analytical Validation | Elemental analysis, HPLC, NMR, FT-IR, MS |

| Yield | Approximately 47% under optimized lab conditions |

Análisis De Reacciones Químicas

Types of Reactions

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to target molecules, influencing their activity and function. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The table below highlights key structural analogs and their substituents, inferred from the evidence:

Physicochemical Properties

- Hydrogen Bonding and Tautomerism: The amino and hydroxyl groups in the target compound may participate in intermolecular hydrogen bonding, similar to 6-hydroxypicolinic acid, which forms supramolecular networks via N–H⋯O and O–H⋯O interactions .

- Acidity : The carboxylic acid group (pKa ~2–3) is influenced by substituents. Electron-withdrawing groups (e.g., Cl, CN in ) lower pKa, while electron-donating groups (e.g., NH₂, OH in the target) may raise it slightly.

- Solubility : Hydrochloride salts (e.g., Yohimbine HCl , Arbidol HCl ) generally exhibit higher aqueous solubility than free bases.

Research Findings and Limitations

- Stability : Hydrochloride salts (e.g., Nicardipine HCl in ) show pH-dependent stability; the target compound’s acid stability remains uncharacterized but may parallel these trends.

- Synthetic Challenges: Complex pyridine derivatives (e.g., ) often require multi-step syntheses; the target’s amino and hydroxyl groups may necessitate protective group strategies.

- Data Gaps : Direct biological or thermodynamic data for the target compound are absent in the evidence; inferences rely on structural analogs.

Actividad Biológica

6-Amino-5-hydroxypyridine-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural characteristics and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and a carboxylic acid moiety attached to a pyridine ring. This combination of functional groups contributes to its diverse biological activities. The molecular formula is CHClNO, with a molecular weight of approximately 195.60 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The hydroxyl and amino groups facilitate binding to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been studied against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell functions.

Table 1: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compound's cytotoxicity was assessed using the MTT assay, revealing structure-dependent anticancer activity.

Table 2: Cytotoxicity Against Cancer Cell Lines

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antimicrobial efficacy of various derivatives of pyridine compounds, including this compound. The results indicated significant inhibition against resistant strains, suggesting its potential as a lead compound for developing new antibiotics.

- Anticancer Research : Another investigation focused on the anticancer properties of the compound, demonstrating that specific structural modifications enhanced its cytotoxic effects on A549 cells while minimizing toxicity to non-cancerous cells . This finding highlights the importance of chemical structure in optimizing therapeutic efficacy.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with related compounds.

Table 3: Comparison with Related Compounds

Q & A

Q. What are the optimal synthetic routes for 6-amino-5-hydroxypyridine-2-carboxylic acid hydrochloride, and how can purity be validated?

Methodological Answer: The synthesis typically involves oxidation of substituted pyridine precursors. For example, 5-methoxy-2-methylpyridine can be oxidized using potassium permanganate (KMnO₄) under reflux (90–95°C) to yield carboxylic acid derivatives, followed by amination and hydrochlorination steps .

- Key Steps :

- Oxidation : Use KMnO₄ in aqueous medium with controlled temperature.

- Acidification : Adjust pH to 4 with HCl to precipitate the carboxylic acid intermediate.

- Purification : Isolate via copper salt precipitation (yield ~47%) .

- Purity Validation :

- Elemental Analysis : Compare calculated vs. found values (e.g., C: 54.92% calc. vs. 54.62% found) .

- HPLC : Use the compound as a calibration standard in reversed-phase systems .

Q. How is the structural identity of this compound confirmed spectroscopically?

Methodological Answer: Combine multiple spectroscopic techniques:

- NMR : Look for pyridine ring protons (δ 7.4–8.3 ppm) and carboxylic acid protons (δ 9.2–9.8 ppm) .

- FT-IR : Confirm hydroxyl (-OH, ~3200 cm⁻¹), amino (-NH₂, ~3400 cm⁻¹), and carbonyl (C=O, ~1700 cm⁻¹) groups.

- Mass Spectrometry : Match molecular ion peaks with the theoretical mass (e.g., m/z 188.61 for C₆H₅ClN₂O₃) .

Q. Table 1: Structural Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₅ClN₂O₃ | |

| InChI Key | CGRRUFNHHQCLDZ-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=NC=C1O)C(=O)O.Cl |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Parameter Screening : Use a factorial design to test variables:

- Temperature (80–100°C), KMnO₄ stoichiometry (0.1–0.5 mol), and reaction time (3–6 hrs) .

- Catalysis : Explore transition-metal catalysts (e.g., Cu²⁺) to accelerate oxidation .

- Continuous Flow Systems : Implement microreactors to enhance mixing and heat transfer for reproducibility .

Q. How to resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational predictions?

Methodological Answer:

- Computational Refinement :

- Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to simulate NMR spectra .

- Account for solvent effects (e.g., DMSO or water) in simulations.

- Experimental Cross-Validation :

- Compare with analogs (e.g., 5-methylpyridine-2-carboxylic acid derivatives) to identify substituent effects .

Q. Table 2: Comparative NMR Data

| Compound | Pyridine H Chemical Shifts (δ, ppm) | Source |

|---|---|---|

| 6-Amino-5-hydroxypyridine-2-carboxylic acid | 7.4–8.3 (m), 9.8 (COOH) | |

| 5-Methoxypyridine-2-carboxylic acid | 7.0–7.8 (m), 9.2 (COOH) |

Q. What mechanistic insights exist for its biological activity (e.g., enzyme inhibition)?

Methodological Answer:

- Enzyme Assays : Test inhibition of NMDA receptors or metabolic enzymes (e.g., dehydrogenases) via:

- Kinetic Studies : Measure IC₅₀ values using fluorogenic substrates.

- Docking Simulations : Model interactions with receptor active sites (e.g., hydrogen bonding via -NH₂ and -OH groups) .

- Comparative Studies : Evaluate analogs (e.g., 5-chloro-4-cyclopropylpyridine-2-carboxylic acid) to identify structure-activity relationships .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.